N-(2-methoxy-4-nitrophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Description
N-(2-methoxy-4-nitrophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16N4O7 and its molecular weight is 424.369. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
The scientific research applications of N-(2-methoxy-4-nitrophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide extend to novel synthesis techniques and the exploration of chemical properties. For instance, the methodology for protecting amidine groups using 4-methoxybenzyl-4-nitrophenylcarbonate, which facilitates the mild and efficient synthesis of substituted benzamidines, highlights the compound's utility in solution-phase library synthesis (Bailey et al., 1999). Additionally, research into the electrochemical behavior of similar dihydropyridine compounds in protic media provides insights into their reactivity and potential for generating novel chemical entities (David et al., 1995).
Antidiabetic Activity
A significant application of dihydropyridine derivatives includes their evaluation for antidiabetic activity. The synthesis of novel dihydropyrimidine derivatives and their in vitro assessment using the α-amylase inhibition assay exemplify the compound's potential for therapeutic applications, particularly in the management of diabetes (Lalpara et al., 2021).
Kinase Inhibition for Cancer Therapy
The discovery and development of selective kinase inhibitors for cancer therapy represent another critical area of application. Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent Met kinase inhibitors, with specific analogs demonstrating significant tumor stasis in preclinical models. This work underscores the potential of these compounds in the targeted treatment of cancers dependent on Met kinase activity (Schroeder et al., 2009).
Novel Carbenes and Polymer Synthesis
Research into the synthesis and characterization of amino-acrylamido carbenes from dihydropyrimidinium salts indicates the versatility of dihydropyridine derivatives in creating novel chemical structures with potential applications in catalysis and material science (Mushinski et al., 2012). Furthermore, the development of light-switchable polymers from cationic to zwitterionic forms showcases innovative approaches to material design, with implications for DNA interaction studies and antibacterial applications (Sobolčiak et al., 2013).
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O7/c1-31-18-10-16(24(29)30)6-7-17(18)21-20(26)14-5-8-19(25)22(12-14)11-13-3-2-4-15(9-13)23(27)28/h2-10,12H,11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNVLRZYPHKGCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.